Letosteine

Descripción general

Descripción

La letosteína es un compuesto mucolítico utilizado principalmente en el tratamiento de broncopneumopatías crónicas y afecciones respiratorias relacionadas . Es conocida por su capacidad para reducir la viscosidad de la mucosidad, lo que facilita su expulsión mediante la tos o los mecanismos respiratorios normales .

Métodos De Preparación

La letosteína se puede sintetizar mediante una serie de reacciones químicas que implican la formación de un anillo de tiazolidina. La ruta sintética normalmente implica la reacción de 2-mercaptoetanol con cloroacetato de etilo para formar un intermedio, que luego se hace reaccionar con tiourea para producir letosteína . Los métodos de producción industrial a menudo implican la optimización de estas condiciones de reacción para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

La letosteína se somete a varios tipos de reacciones químicas, que incluyen:

Reducción: El compuesto se puede reducir para romper los enlaces disulfuro, lo que lleva a la formación de grupos tiol.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol . Los principales productos formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de letosteína .

Aplicaciones Científicas De Investigación

Mucolytic Properties

Letosteine is primarily recognized for its mucolytic properties, which facilitate the thinning and clearance of mucus from the respiratory tract. This characteristic is particularly beneficial for patients suffering from chronic bronchopneumopathies, cystic fibrosis, and other respiratory conditions characterized by thick mucus.

Clinical Efficacy

A double-blind placebo-controlled study demonstrated that this compound significantly improved symptoms in pediatric patients with acute febrile bronchitis. The study involved 40 children, half of whom received this compound (25 mg three times daily) for ten days. Results indicated a statistically significant reduction in fever and improvement in respiratory function parameters such as Maximum Expiratory Flow at 75% (MEF75) and Peak Expiratory Flow (PEF) in the this compound group compared to placebo .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties, which could be advantageous in treating inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD). Studies conducted on cell cultures and animal models indicate that this compound modulates immune cell activity and signaling pathways involved in inflammation.

Antioxidant Activity

This compound has also been explored for its potential antioxidant effects. It may protect tissues from oxidative damage caused by reactive oxygen species during inflammatory responses. The compound’s ability to scavenge free radicals has been highlighted in various studies, indicating its therapeutic potential in conditions where oxidative stress is a contributing factor .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. A study involving healthy male volunteers assessed the absorption, distribution, metabolism, and elimination of this compound after oral administration. The findings revealed that approximately 90% of the administered dose was excreted in urine, with a biphasic elimination half-life of about 1 and 4 hours in blood and plasma respectively . This pharmacokinetic profile supports its potential for effective therapeutic use.

Comparative Analysis with Other Mucolytics

This compound's unique properties can be contrasted with other mucolytic agents such as Ambroxol Hydrochloride and N-acetylcysteine. The following table summarizes these comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Thiazolidine derivative | Mucolytic and antioxidant properties; effective in COPD treatment |

| Ambroxol Hydrochloride | Benzylamine derivative | Primarily mucolytic; lacks antioxidant properties |

| N-acetylcysteine | Thiol compound | Strong antioxidant; different mechanism compared to this compound |

| Carbocisteine | Carboxymethylcysteine derivative | Similar mucolytic action but distinct mechanism |

This comparison illustrates how this compound stands out due to its dual action as both a mucolytic agent and an antioxidant.

Case Studies and Research Findings

Several clinical trials have validated the efficacy of this compound in treating respiratory conditions:

- A multicenter randomized double-masked trial confirmed that patients treated with this compound experienced significant improvements in sputum consistency and expectoration difficulties compared to standard treatments .

- Another study developed a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing this compound levels in plasma, demonstrating its applicability in pharmacokinetic studies .

Mecanismo De Acción

El mecanismo de acción de la letosteína implica romper los enlaces disulfuro en las mucoproteínas, que son responsables de las propiedades viscoelásticas de la mucosidad . Al romper estos enlaces, la letosteína reduce la viscosidad y la elasticidad de la mucosidad, lo que la hace menos adhesiva y más fácil de expulsar . Esta acción está facilitada por los grupos tiol del fármaco, que tienen una alta afinidad por los enlaces disulfuro .

Comparación Con Compuestos Similares

La letosteína a menudo se compara con otros agentes mucolíticos como la acetilcisteína y el clorhidrato de ambroxol . Si bien todos estos compuestos tienen como objetivo reducir la viscosidad de la mucosidad, la letosteína es única en su mecanismo específico de ruptura de los enlaces disulfuro en las mucoproteínas . Los compuestos similares incluyen:

Acetilcisteína: Conocida por sus propiedades antioxidantes y su capacidad para romper enlaces disulfuro.

Clorhidrato de ambroxol: Se utiliza para mejorar la eliminación de mucosidad y tiene propiedades antiinflamatorias.

MESNA: Otro compuesto que contiene tiol utilizado por sus propiedades mucolíticas y antioxidantes.

La letosteína destaca por su acción específica sobre las mucoproteínas y su eficacia en el tratamiento de afecciones respiratorias crónicas .

Actividad Biológica

Letosteine is a mucolytic agent notable for its potential therapeutic applications, particularly in respiratory conditions. Its biological activity primarily revolves around its antioxidant properties and its influence on mucus production. This article delves into the mechanisms, effects, and clinical implications of this compound, supported by research findings and case studies.

This compound contains two blocked thiol groups that can be liberated through hydrolysis. This release is crucial as it enables this compound to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. In vitro studies have demonstrated that this compound effectively reduces concentrations of harmful oxidants such as hydrogen peroxide, hypochlorous acid, and hydroxyl radicals when subjected to alkaline conditions .

Key Findings:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, comparable to other thiol-containing drugs like acetylcysteine.

- Mucus Production : Research indicates that this compound can enhance the activity of goblet cells and submucosal glands involved in mucus secretion, which is essential for maintaining respiratory health .

Biological Activity Summary Table

| Property | Description |

|---|---|

| Chemical Structure | Contains two blocked thiol groups |

| Primary Function | Mucolytic agent with antioxidant properties |

| Mechanism of Action | Scavenges reactive oxygen species post hydrolysis |

| Clinical Applications | Potential use in preventing oxidative tissue damage in respiratory conditions |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Antioxidant Study :

- Mucus Production Enhancement :

-

Clinical Implications :

- Given its dual role as an antioxidant and mucolytic agent, this compound may offer therapeutic benefits in conditions characterized by oxidative stress and impaired mucus clearance.

Propiedades

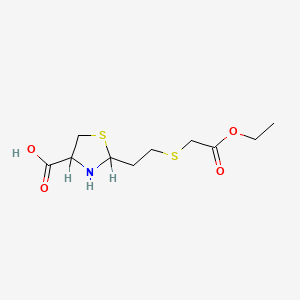

IUPAC Name |

2-[2-(2-ethoxy-2-oxoethyl)sulfanylethyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S2/c1-2-15-9(12)6-16-4-3-8-11-7(5-17-8)10(13)14/h7-8,11H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOCLISPVJZJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCCC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866372 | |

| Record name | Letosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53943-88-7 | |

| Record name | Letosteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53943-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Letosteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053943887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letosteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Letosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Letosteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LETOSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MVF9U95DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.